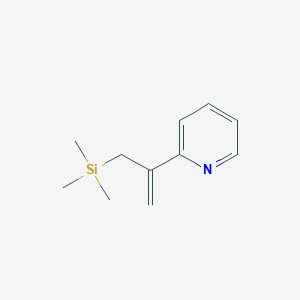

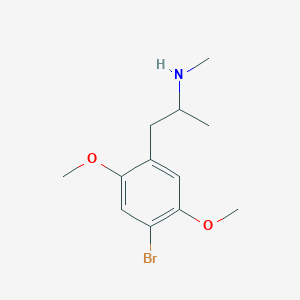

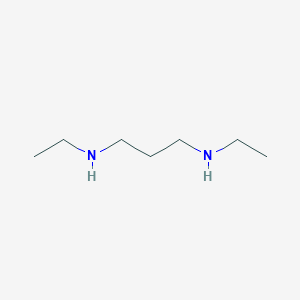

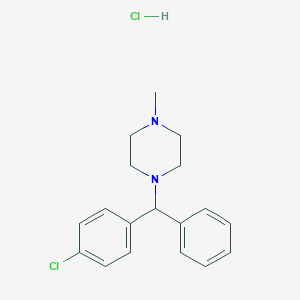

2-Ethyl-4-(propan-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-4-(propan-2-yl)aniline, also known as EI, is a chemical compound that has been widely used in scientific research. It belongs to the family of anilines, which are organic compounds that contain an amino group attached to an aromatic ring. EI has been found to have a variety of applications in scientific research, including as a reagent in chemical synthesis, as a fluorescent probe, and as a substrate for enzyme-catalyzed reactions. In

Mecanismo De Acción

The mechanism of action of 2-Ethyl-4-(propan-2-yl)aniline is not well understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and quinone imines, which can react with cellular macromolecules, such as proteins, nucleic acids, and lipids. These reactions can lead to oxidative damage, DNA strand breaks, and cell death. 2-Ethyl-4-(propan-2-yl)aniline has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter degradation, respectively.

Efectos Bioquímicos Y Fisiológicos

2-Ethyl-4-(propan-2-yl)aniline has been found to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Ethyl-4-(propan-2-yl)aniline has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. At high concentrations, 2-Ethyl-4-(propan-2-yl)aniline has been shown to induce oxidative stress, DNA damage, and apoptosis, which can lead to cell death. In animal studies, 2-Ethyl-4-(propan-2-yl)aniline has been found to affect the central nervous system, cardiovascular system, and reproductive system, but the exact mechanisms of these effects are not well understood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Ethyl-4-(propan-2-yl)aniline has several advantages for lab experiments, including its high purity, stability, and availability. It can be easily synthesized and purified, and it is commercially available from many chemical suppliers. However, 2-Ethyl-4-(propan-2-yl)aniline also has several limitations for lab experiments, including its potential toxicity, instability in aqueous solutions, and lack of selectivity for certain enzymes and cellular targets. Careful handling and storage are required to minimize the risk of exposure to 2-Ethyl-4-(propan-2-yl)aniline, and additional experiments are needed to determine its selectivity and specificity for different enzymes and cellular targets.

Direcciones Futuras

There are several future directions for research on 2-Ethyl-4-(propan-2-yl)aniline, including its potential as a therapeutic agent for cancer and neurodegenerative diseases, its role in oxidative stress and inflammation, and its interactions with other cellular targets, such as ion channels and transporters. Further studies are needed to elucidate the mechanism of action of 2-Ethyl-4-(propan-2-yl)aniline, to optimize its synthesis and purification methods, and to develop new assays and probes for its detection and quantification. Overall, 2-Ethyl-4-(propan-2-yl)aniline has great potential for scientific research, and its applications and implications are still being explored.

Métodos De Síntesis

There are several methods for synthesizing 2-Ethyl-4-(propan-2-yl)aniline, but the most common one is the reaction of 2-ethylphenol with isopropylamine. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reduced to form 2-Ethyl-4-(propan-2-yl)aniline. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and concentration of the reactants.

Aplicaciones Científicas De Investigación

2-Ethyl-4-(propan-2-yl)aniline has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a fluorescent probe, and as a substrate for enzyme-catalyzed reactions. As a reagent in chemical synthesis, 2-Ethyl-4-(propan-2-yl)aniline has been used to synthesize a variety of compounds, including dyes, pharmaceuticals, and agrochemicals. As a fluorescent probe, 2-Ethyl-4-(propan-2-yl)aniline has been used to label proteins and nucleic acids, and to detect changes in intracellular pH and calcium ion concentration. As a substrate for enzyme-catalyzed reactions, 2-Ethyl-4-(propan-2-yl)aniline has been used to study the kinetics and mechanisms of enzymes, such as cytochrome P450 and monoamine oxidase.

Propiedades

Número CAS |

126476-51-5 |

|---|---|

Nombre del producto |

2-Ethyl-4-(propan-2-yl)aniline |

Fórmula molecular |

C11H17N |

Peso molecular |

163.26 g/mol |

Nombre IUPAC |

2-ethyl-4-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8H,4,12H2,1-3H3 |

Clave InChI |

ATBCQJVQEKHHNL-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)C(C)C)N |

SMILES canónico |

CCC1=C(C=CC(=C1)C(C)C)N |

Sinónimos |

Benzenamine, 2-ethyl-4-(1-methylethyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)